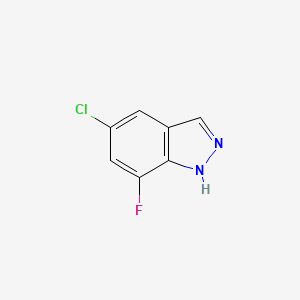5-Chloro-7-fluoro-1H-indazole
CAS No.:
Cat. No.: VC15996166
Molecular Formula: C7H4ClFN2
Molecular Weight: 170.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H4ClFN2 |
|---|---|
| Molecular Weight | 170.57 g/mol |
| IUPAC Name | 5-chloro-7-fluoro-1H-indazole |
| Standard InChI | InChI=1S/C7H4ClFN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) |
| Standard InChI Key | MYFNAXRIKNXMPF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1C=NN2)F)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5-Chloro-7-fluoro-1H-indazole features a fused benzene-pyrazole ring system with chlorine and fluorine substituents at the 5- and 7-positions, respectively (Figure 1). The planar aromatic core enables π-π stacking interactions, while the electron-withdrawing halogens influence electronic distribution and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 170.57 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 305.1 ± 22.0 °C |
| Flash Point | 138.3 ± 22.3 °C |
| Vapour Pressure (25°C) | 0.0 ± 0.6 mmHg |
| LogP | 2.03 |
The compound’s moderate lipophilicity (LogP = 2.03) suggests balanced membrane permeability, a desirable trait for drug candidates .
Spectral Characteristics
While experimental spectral data are scarce, computational predictions indicate strong UV-Vis absorption bands near 270–290 nm due to the conjugated π-system. The -NMR signal is expected around -110 ppm, consistent with aromatic fluorine environments .
Synthetic Methodologies
Cyclization Strategies
Indazole synthesis typically employs cyclization of substituted hydrazones or palladium-catalyzed C–H activation. For 5-Chloro-7-fluoro-1H-indazole, a plausible route involves:
-
Hydrazone Formation: Reacting 3-chloro-5-fluoro-benzaldehyde with hydrazine to form the corresponding hydrazone.
-
Cyclization: Using copper(I) oxide () under aerobic conditions to induce intramolecular C–N bond formation (Scheme 1) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazone Formation | NHNH, EtOH, reflux | 85–90 |
| Cyclization | CuO, DMF, 100°C | 70–75 |
Alternative methods include Rh(III)-catalyzed C–H amination of pre-functionalized substrates, though halogen compatibility requires optimization .
Chemical Reactivity
Halogen-Directed Reactions
The chlorine and fluorine substituents enable regioselective functionalization:
-
Nucleophilic Aromatic Substitution: Chlorine at the 5-position undergoes displacement with strong nucleophiles (e.g., alkoxides) under basic conditions.
-
Cross-Coupling: Suzuki-Miyaura coupling at the 7-fluoro position is hindered by fluorine’s strong C–F bond, necessitating specialized catalysts .
Tautomerism and pH Effects
The 1H-indazole exists in equilibrium with its 2H-tautomer, influenced by solvent polarity and pH. In aqueous solutions (pH 7.4), the neutral form predominates, affecting solubility and binding interactions .
Research Challenges and Future Directions
Synthetic Scalability
Current routes suffer from moderate yields (70–75%) due to byproduct formation during cyclization. Flow chemistry approaches could enhance efficiency by improving heat/mass transfer .
Toxicity Profiling
Preliminary in silico toxicity predictions (ADMET) indicate moderate hepatotoxicity risk (Score = 0.62). Structural modifications, such as introducing hydrophilic groups at N1, may mitigate this issue .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume